molecular formula C15H11F3O3 B3120808 5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carboxylic acid CAS No. 273727-17-6

5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carboxylic acid

Cat. No. B3120808
Key on ui cas rn: 273727-17-6
M. Wt: 296.24 g/mol
InChI Key: PUFBHRONSKSMET-UHFFFAOYSA-N
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Patent
US06552022B1

Procedure details

5-Methoxy-4′-trifluoromethyl-biphenyl-2-carboxylic acid methyl ester (5.6 g) was placed in suspension in EtOH (80 mL) and a solution of NaOH (2.9 g) in water (40 mL) was added. The mixture was stirred under reflux for 2 hours and EtOH was evaporated under reduced pressure. The aqueous layer was then acidified with concentrated HCl and the resulting solid which formed was filtered, washed with water and dried to give the title compound (5.1 g) as white crystals. m.p.: 232-234° C.
Name
5-Methoxy-4′-trifluoromethyl-biphenyl-2-carboxylic acid methyl ester
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:6]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][CH:14]=2)=[CH:7][C:8]([O:11][CH3:12])=[CH:9][CH:10]=1)=[O:4].[OH-].[Na+]>CCO.O>[CH3:12][O:11][C:8]1[CH:7]=[C:6]([C:13]2[CH:14]=[CH:15][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:17][CH:18]=2)[C:5]([C:3]([OH:4])=[O:2])=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
5-Methoxy-4′-trifluoromethyl-biphenyl-2-carboxylic acid methyl ester
Quantity
5.6 g
Type
reactant
Smiles
COC(=O)C=1C(=CC(=CC1)OC)C1=CC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
EtOH was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting solid which formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=C1)C1=CC=C(C=C1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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